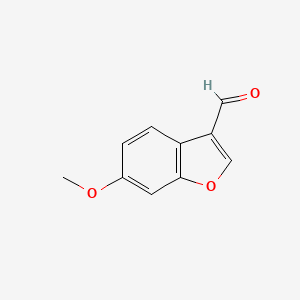
6-Methoxybenzofuran-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxybenzofuran-3-carbaldehyde is a useful research compound. Its molecular formula is C10H8O3 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Q. Basic: What are the common synthetic routes for 6-Methoxybenzofuran-3-carbaldehyde, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves multi-step pathways, such as:
- Sonogashira coupling of iodobenzene derivatives with acetylenes, followed by iodine-induced cyclization to form the benzofuran core .
- Formylation using t-BuLi and N-formylpiperidine to introduce the aldehyde group at the 3-position .
- Debenzylation with BBr₃ at low temperatures (-78°C) to yield the final product .
Optimization factors : - Temperature control (e.g., cryogenic conditions for debenzylation to prevent side reactions).
- Solvent selection (e.g., toluene for formylation to stabilize intermediates).
- Catalyst choice (e.g., acid catalysts for cyclization) .
Q. Basic: Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) spectroscopy : Determines substituent positions and confirms aromatic proton environments (e.g., methoxy and aldehyde protons) .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity, especially critical for intermediates in multi-step syntheses .
- Infrared (IR) spectroscopy : Identifies functional groups like C=O stretches (~1700 cm⁻¹) for the aldehyde moiety .
Q. Basic: How do electronic effects of substituents (e.g., methoxy, aldehyde) influence the compound's reactivity?
Methodological Answer:
- The methoxy group at the 6-position acts as an electron-donating group, increasing electron density in the benzofuran ring, which stabilizes electrophilic aromatic substitution intermediates .
- The aldehyde group at the 3-position is electron-withdrawing, enhancing electrophilicity at the carbonyl carbon, making it reactive toward nucleophilic additions (e.g., Grignard reactions) .
- Synergistic effects : The methoxy group can direct regioselectivity in further functionalization reactions .
Q. Advanced: How can researchers resolve contradictions in reported synthetic yields or purity data?
Methodological Answer:
- Variable reaction conditions : Differences in solvent polarity (e.g., DMF vs. toluene) or temperature gradients may alter yields. Systematic parameter screening (DoE, Design of Experiments) is recommended .
- Byproduct analysis : Use LC-MS or TLC to detect side products from incomplete cyclization or over-oxidation .
- Reproducibility checks : Cross-validate protocols using alternative catalysts (e.g., Pd vs. Cu for coupling reactions) .
Q. Advanced: What strategies are used to establish structure-activity relationships (SAR) for benzofuran derivatives like this compound?
Methodological Answer:
- Functional group modifications : Synthesize analogs with varying substituents (e.g., halogenation at the 6-position) to assess biological activity trends .
- Computational docking : Predict binding affinities to biological targets (e.g., enzymes) using software like AutoDock .
- Pharmacophore mapping : Identify critical moieties (e.g., aldehyde group for covalent binding) via comparative bioactivity assays .
Q. Advanced: How is X-ray crystallography applied to resolve structural ambiguities in benzofuran derivatives?
Methodological Answer:
- Single-crystal growth : Use slow evaporation in solvents like dichloromethane/hexane mixtures to obtain high-quality crystals .
- SHELX refinement : Employ programs like SHELXL for small-molecule refinement, leveraging high-resolution data to resolve methoxy/aldehyde orientation .
- Twinned data analysis : For challenging crystals, apply twin-law corrections in SHELXTL to improve accuracy .
Q. Advanced: What computational methods predict the biological activity of this compound?
Methodological Answer:
- PASS (Prediction of Activity Spectra for Substances) : Estimates potential anti-inflammatory or antimicrobial activity based on structural descriptors .
- QSAR modeling : Correlates electronic parameters (e.g., logP, HOMO/LUMO energies) with bioactivity using datasets from related benzofurans .
- Molecular dynamics simulations : Evaluates stability of ligand-target complexes (e.g., with cyclooxygenase enzymes) .
Q. Advanced: How can multi-step synthesis be optimized for scalability without compromising yield?
Methodological Answer:
- Flow chemistry : Implement continuous flow systems for exothermic steps (e.g., cyclization) to enhance control and throughput .
- Catalyst recycling : Use immobilized catalysts (e.g., Pd on carbon) in coupling reactions to reduce costs .
- In-line analytics : Integrate FTIR or Raman spectroscopy for real-time monitoring of intermediates .
特性
分子式 |
C10H8O3 |
|---|---|
分子量 |
176.17 g/mol |
IUPAC名 |
6-methoxy-1-benzofuran-3-carbaldehyde |
InChI |
InChI=1S/C10H8O3/c1-12-8-2-3-9-7(5-11)6-13-10(9)4-8/h2-6H,1H3 |
InChIキー |
LQLYPJOERRBWGH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(=CO2)C=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













